molecular formula C18H15ClFN3O3S2 B2853936 N-(3-chloro-4-fluorophenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide CAS No. 1105218-16-3

N-(3-chloro-4-fluorophenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Cat. No.: B2853936
CAS No.: 1105218-16-3
M. Wt: 439.9
InChI Key: BURDZWXXPBPJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by:

  • A 3-chloro-4-fluorophenyl group at the N-terminal, enhancing steric and electronic interactions.
  • A thiazole ring substituted with a 4-(methylsulfonyl)phenylamino moiety, contributing to hydrogen bonding and solubility.
  • An acetamide linker, facilitating structural flexibility and binding affinity.
    This compound is synthesized via coupling reactions involving thiazole intermediates and chloroacetamide derivatives, as described in .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S2/c1-28(25,26)14-5-2-11(3-6-14)22-18-23-13(10-27-18)9-17(24)21-12-4-7-16(20)15(19)8-12/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURDZWXXPBPJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide is a synthetic compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C29H26ClFN4O5S
  • Molecular Weight : 597.057 g/mol
  • CAS Number : 1360431-86-2
  • IUPAC Name : N-{3-chloro-4-fluorophenyl}-2-[2-(4-(methylsulfonyl)phenylamino)thiazol-4-yl]acetamide

The structure includes a thiazole moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types, with findings suggesting it may inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
N-(3-chloro...)A4311.61 ± 1.92Induction of apoptosis via Bcl-2 inhibition
Compound XHT291.98 ± 1.22Cell cycle arrest
Compound YJurkat< DoxorubicinInteraction with hydrophobic pockets

The presence of electron-withdrawing groups such as chlorine is crucial for enhancing the compound's activity, as shown in structure-activity relationship studies.

The biological activity of this compound appears to be mediated through multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by modulating apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
  • Inhibition of Tumor Growth : In vivo studies suggest that this compound can suppress tumor growth in xenograft models.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Study on Leishmania mexicana : A related thiazole derivative demonstrated significant activity against promastigotes of Leishmania mexicana, indicating potential for treatment against parasitic infections alongside cancer therapy .
  • Antimicrobial Activity : Compounds similar to N-(3-chloro...) have shown antibacterial properties comparable to existing antibiotics, suggesting a broader therapeutic application .

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Aryl Substituents

Several analogs share the thiazole-acetamide core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name/ID Structural Features Molecular Weight (ESI-MS [M+H]+) Yield Key Biological Activity (MIC) References
Target Compound 3-Cl-4-F-phenyl, thiazole-(4-MeSO₂-phenylamino), acetamide Not explicitly reported 66%* Not reported
Ethyl 2-(4-((2-(4-(3-(3-Cl-4-F-phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c) 3-Cl-4-F-phenyl, thiazole-(phenylurea), piperazine-ethyl ester 532.2 90.4% Not reported
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-methylthiazole, m-tolylacetamide Not reported Not reported Antibacterial: MIC 6.25 µg/mL
N-(3-Cl-4-F-phenyl)-2-((3-(4-Cl-phenyl)-4-oxoquinazolin-2-yl)thio)acetamide 3-Cl-4-F-phenyl, quinazolinone-thioacetamide C22H14Cl2FN3O2S Not reported Not reported

*Yield reported for a related thienopyrimidine analog in .

Key Observations :

  • Synthetic Efficiency : Compound 10c (90.4% yield) demonstrates higher synthetic efficiency compared to the target compound (66%), likely due to optimized coupling conditions .
  • Bioactivity : While the target compound lacks reported bioactivity, analogs like 107b exhibit potent antibacterial effects (MIC 6.25 µg/mL), suggesting thiazole-acetamide derivatives broadly modulate microbial targets .

Methylsulfonyl-Containing Derivatives

Methylsulfonyl groups enhance solubility and receptor binding. Notable examples include:

  • N-(3-Cl-4-F-phenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide (): Features a cyclohexyl(methylsulfonyl)amino group instead of thiazole, reducing aromaticity (C15H20ClFN2O3S) .

Structural Impact :

  • The methylsulfonyl group in the target compound likely improves water solubility compared to non-sulfonylated analogs.
  • Thienopyrimidine analogs (e.g., 4l) may exhibit enhanced thermal stability due to fused aromatic systems .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves a multi-step approach:

Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones to form the thiazole core.

Sulfonamide introduction : Coupling the thiazole intermediate with 4-(methylsulfonyl)aniline via nucleophilic substitution or Buchwald-Hartwig amination.

Acylation : Reacting the product with 3-chloro-4-fluoroaniline using a coupling agent (e.g., EDCI/HOBt) in dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts .
Key reaction parameters include temperature control (0–25°C for acylation) and solvent selection to minimize side reactions.

Basic: Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions and connectivity, with characteristic shifts for the thiazole (δ 6.8–7.5 ppm) and sulfonamide (δ 3.1 ppm for methylsulfonyl) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in analogous acetamide derivatives .

Advanced: How can reaction conditions be optimized to improve yield in the final acylation step?

  • Solvent : Dichloromethane enhances electrophilicity of the acyl chloride intermediate, while DMF improves solubility of polar intermediates .
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions like hydrolysis of the acyl chloride .
  • Purification : Gradient column chromatography (hexane/ethyl acetate) isolates the product with >95% purity .

Advanced: What strategies resolve contradictions in spectroscopic data during structural validation?

  • Cross-validation : Combine 1H^1 \text{H}-NMR with 15N^{15} \text{N}-HMBC to confirm amide and sulfonamide linkages, which may overlap in 13C^{13} \text{C}-NMR .
  • Crystallography : Resolve ambiguous NOE signals by comparing experimental X-ray data with computational models (e.g., Mercury CSD) .
  • Isotopic labeling : Introduce 19F^{19} \text{F} or 35Cl^{35} \text{Cl} tags to track substituent effects on chemical shifts .

Advanced: How does the compound’s crystal structure influence its biological activity?

  • Conformational rigidity : The dihedral angle between the thiazole and fluorophenyl groups (e.g., 81.9° in analogous structures) affects binding pocket compatibility .
  • Hydrogen bonding : The acetamide N–H forms intermolecular bonds with sulfonamide oxygen, enhancing stability in protein-ligand interactions .
  • Solvent accessibility : Bulky substituents (e.g., methylsulfonyl) may reduce solubility but improve target selectivity .

Basic: What are the solubility properties, and how do they affect experimental design?

  • Solubility : Moderate in DMSO (~10 mg/mL) but poor in aqueous buffers (<0.1 mg/mL).
  • Experimental adjustments : Use co-solvents (e.g., PEG-400) for in vitro assays or nanoparticle encapsulation for in vivo studies .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) : Models electron density distribution to predict sites for electrophilic/nucleophilic attacks (e.g., sulfonamide sulfur as a nucleophile) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., kinase ATP-binding pockets) to guide analog design .

Advanced: How to design analogs to enhance target binding affinity while maintaining metabolic stability?

  • Substituent modulation : Replace the 4-fluorophenyl group with trifluoromethyl to enhance hydrophobic interactions without altering metabolic clearance .
  • Bioisosteres : Substitute the thiazole ring with oxazole to reduce hepatic oxidation while retaining H-bonding capacity .
  • Prodrug strategies : Introduce ester moieties to improve oral bioavailability, with enzymatic cleavage sites tailored to target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.